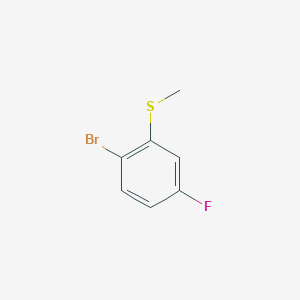

2-Bromo-5-fluorothioanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRNOVPCJUSIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472192 | |

| Record name | 2-Bromo-5-fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147460-43-3 | |

| Record name | 2-Bromo-5-fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-5-fluorothioanisole (CAS 147460-43-3)

Disclaimer: Publicly available, in-depth technical information on 2-Bromo-5-fluorothioanisole is limited. This guide summarizes the currently accessible data and provides potential applications based on the chemistry of related compounds. Further research is required for a comprehensive understanding of this compound's properties and applications.

Introduction

This compound, also known by its IUPAC name 1-Bromo-4-fluoro-2-(methylthio)benzene, is a halogenated and fluorinated aromatic sulfide.[1][2] Such structures are of interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine and bromine atoms. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of more complex molecules.[3]

Chemical and Physical Properties

Quantitative data for this compound is scarce in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 147460-43-3 | [1] |

| Molecular Formula | C7H6BrFS | [1] |

| Molecular Weight | 221.09 g/mol | [2] |

| Alternate Name | 1-Bromo-4-fluoro-2-(methylthio)benzene | [1][2] |

| Purity | ≥98% (as offered by suppliers) | [2] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available search results. However, its role as a synthetic intermediate has been identified.

Synthesis of 4-Fluoro-2-(methylthio)phenylboronic acid

This compound serves as a precursor for the synthesis of 4-Fluoro-2-(methylthio)phenylboronic acid.[4] This transformation is significant as organoboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in drug discovery and development.[5][6]

Experimental Protocol (General Procedure):

A typical procedure for the conversion of an aryl bromide to a boronic acid involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.

-

Reaction Setup: A solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Lithium-Halogen Exchange: An organolithium reagent, such as n-butyllithium (1.1 eq.), is added dropwise to the cooled solution. The reaction is stirred for a period to ensure complete exchange.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate (1.2 eq.), is then added to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid).

-

Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent. The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product, 4-Fluoro-2-(methylthio)phenylboronic acid, can be purified by recrystallization or column chromatography.

Workflow Diagram:

Synthesis of 4-Fluoro-2-(methylthio)phenylboronic acid.

Potential Applications in Drug Development

While direct applications of this compound in drug development are not documented in the provided search results, its structural features suggest potential utility as a building block in medicinal chemistry.

-

Scaffold for Biologically Active Molecules: The substituted benzene ring can serve as a core scaffold for the synthesis of novel compounds. The bromine atom allows for the introduction of various substituents through cross-coupling reactions like the Suzuki[7][8] and Buchwald-Hartwig amination reactions,[9][10] which are fundamental in the synthesis of pharmaceuticals.

-

Introduction of Fluorine: The fluorine atom is a common feature in many modern drugs. Its presence can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved efficacy and metabolic stability.[3]

-

Intermediate for Kinase Inhibitors and Other Therapeutics: The synthesis of related compounds, such as 2-bromo-5-fluoroaniline, has been linked to the development of kinase inhibitors, antidepressants, and antiviral agents.[11] It is plausible that this compound could be utilized in the synthesis of analogous therapeutic agents.

Conclusion

This compound (CAS 147460-43-3) is a chemical compound with potential as a synthetic intermediate in drug discovery and materials science. However, there is a notable lack of comprehensive technical data in the public domain regarding its physical properties, detailed synthesis, and specific applications. The known conversion of this compound to a boronic acid derivative highlights its potential utility in cross-coupling reactions. Further research and publication of experimental data are necessary to fully elucidate the chemical profile and potential of this compound for researchers, scientists, and drug development professionals.

References

- 1. aobchem.com [aobchem.com]

- 2. youtube.com [youtube.com]

- 3. ajrconline.org [ajrconline.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Bromo-5-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic approach for 2-Bromo-5-fluorothioanisole. This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The presence of bromine, fluorine, and a methylthio group offers a versatile scaffold for various chemical modifications.

Core Molecular Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Data |

| Molecular Formula | C₇H₆BrFS |

| Molecular Weight | 221.09 g/mol |

| CAS Number | 147460-43-3 |

| Synonyms | 1-Bromo-4-fluoro-2-(methylthio)benzene |

| Purity | Typically ≥98% |

| Storage Conditions | Short-term (1-2 weeks) at -4°C, Long-term (1-2 years) at -20°C.[1] |

Representative Synthesis Protocol

Reaction: S-methylation of 2-Bromo-5-fluorothiophenol

Reagents and Materials:

-

2-Bromo-5-fluorothiophenol

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Ethyl acetate

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Preparation of the Thiophenoxide: In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol. To this solution, add 2-Bromo-5-fluorothiophenol (1.0 equivalent). Stir the mixture for approximately 5 minutes at room temperature to form the sodium thiophenoxide salt.

-

Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. Continue stirring at room temperature for 5 hours.

-

Work-up: Quench the reaction by adding water. Extract the aqueous solution with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using 100% hexane as the eluent to obtain pure this compound.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Methyl iodide is a hazardous substance; handle with extreme care.

-

Dispose of all chemical waste according to institutional and local regulations.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the representative synthesis of this compound from its thiophenol precursor.

This guide provides foundational information for researchers interested in utilizing this compound in their synthetic endeavors. The presence of ortho-bromo and meta-fluoro substituents on the thioanisole core makes it a promising candidate for further functionalization in the development of complex molecules.

References

Physical and chemical properties of 2-Bromo-5-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-5-fluorothioanisole (CAS No. 147460-43-3). Due to the limited availability of experimental data for this specific compound, this document also includes predicted properties and spectral data based on structurally similar molecules. Detailed methodologies for the synthesis of related compounds are presented to infer potential synthetic routes. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development by consolidating available information and offering predictive insights.

Introduction

This compound, also known as 1-Bromo-4-fluoro-2-(methylthio)benzene, is a halogenated aromatic thioether. Its structure, featuring a bromine atom, a fluorine atom, and a methylthio group on a benzene ring, makes it a potentially valuable intermediate in organic synthesis. The presence of multiple functional groups offers various reaction pathways for the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The bromine atom can participate in cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the thioether moiety can be a site for further functionalization.

This document summarizes the available physical and chemical data for this compound and provides a framework for its potential synthesis and characterization based on analogous compounds.

Physical and Chemical Properties

General Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1-Bromo-4-fluoro-2-(methylthio)benzene | - |

| CAS Number | 147460-43-3 | [1] |

| Molecular Formula | C₇H₆BrFS | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| SMILES | CSC1=C(Br)C=CC(F)=C1 | - |

Physical Properties

Direct experimental values for the physical properties of this compound are largely unavailable. The table below includes available information and predicted values based on the properties of structurally related compounds such as 2-Bromo-5-fluoroanisole and 2-Bromothioanisole.

| Property | Value | Notes |

| Appearance | Not available | Likely a liquid or low-melting solid |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| Solubility | Not available | Expected to be soluble in common organic solvents |

| Storage Temperature | -20°C (long-term), 2-8°C (short-term) | - |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be inferred from the preparation of analogous compounds, such as 2-bromo-5-fluoroaniline, which often starts from a nitrobenzene precursor. A potential synthetic pathway could involve the diazotization of 2-bromo-5-fluoroaniline followed by reaction with a methyl sulfide source or the direct thiomethylation of a suitable precursor.

Postulated Synthetic Workflow

The following diagram illustrates a generalized, hypothetical synthetic pathway for this compound, starting from 4-fluoroaniline. This is based on common organic chemistry transformations and synthetic routes for similar molecules.

Caption: A potential multi-step synthesis of this compound.

Chemical Reactivity and Stability

Detailed studies on the reactivity and stability of this compound have not been published. However, its chemical behavior can be predicted based on its functional groups:

-

Aryl Bromide : The bromine atom is expected to be a good leaving group in nucleophilic aromatic substitution reactions and to readily participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

-

Aryl Fluoride : The fluorine atom is generally less reactive as a leaving group in nucleophilic aromatic substitution compared to bromine. However, its presence influences the electronic properties of the aromatic ring.

-

Thioether (Thioanisole) : The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the electronic and steric properties of the molecule. The sulfur atom may also coordinate to transition metals.

Stability: The compound should be stored at low temperatures (-20°C for long-term storage) in a dry environment to prevent potential degradation.[2] It should be kept away from strong oxidizing agents.

Spectral Data (Predicted)

No experimental NMR, IR, or MS spectra for this compound are publicly available. The following tables provide predicted spectral characteristics based on the analysis of its structure and comparison with related compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.4 - 7.6 | dd | ~8-9, ~5-6 | Ar-H (adjacent to Br) |

| ~7.0 - 7.2 | m | - | Ar-H (adjacent to F) |

| ~6.8 - 7.0 | m | - | Ar-H (adjacent to SCH₃) |

| ~2.4 - 2.6 | s | - | -SCH ₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 164 (d, J ≈ 245-255 Hz) | C -F |

| ~135 - 140 (d, J ≈ 3-5 Hz) | C -SCH₃ |

| ~130 - 135 (d, J ≈ 8-10 Hz) | C -H (meta to F) |

| ~115 - 120 (d, J ≈ 20-25 Hz) | C -H (ortho to F) |

| ~110 - 115 (d, J ≈ 8-10 Hz) | C -Br |

| ~15 - 20 | -SC H₃ |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220/222 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 205/207 | [M - CH₃]⁺ |

| 141 | [M - Br]⁺ |

| 126 | [M - Br - CH₃]⁺ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1580 - 1450 | Strong | Aromatic C=C stretch |

| 1250 - 1150 | Strong | C-F stretch |

| 1100 - 1000 | Medium | C-S stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 700 - 600 | Medium | C-Br stretch |

Experimental Protocols (Generalized)

While specific protocols for this compound are unavailable, the following sections describe generalized procedures for the synthesis and analysis of similar aromatic compounds.

Generalized Synthesis of an Aryl Thioether

This protocol describes a general method for the synthesis of an aryl thioether from an aryl halide, which could potentially be adapted for this compound.

Materials:

-

Aryl halide (e.g., 1,2-dibromo-4-fluorobenzene)

-

Sodium thiomethoxide (CH₃SNa)

-

N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the aryl halide in DMF under an inert atmosphere, add sodium thiomethoxide.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for aryl thioether synthesis.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionize the sample using an appropriate method (e.g., electron ionization - EI).

-

Analyze the resulting fragments to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. While detailed experimental data on its physical and chemical properties are currently scarce, this guide provides a summary of the available information and offers predictive insights based on the properties of structurally similar molecules. The proposed synthetic routes and generalized analytical protocols offer a starting point for researchers interested in working with this compound. Further experimental investigation is necessary to fully characterize its properties and explore its synthetic utility.

References

Spectroscopic Profile of 2-Bromo-5-fluorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-5-fluorothioanisole (C₇H₆BrFS), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established spectroscopic principles. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.45 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 1H | H-3 |

| ~7.10 | dd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5 | 1H | H-4 |

| ~6.95 | td | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | 1H | H-6 |

| ~2.50 | s | - | 3H | -SCH₃ |

Note: The chemical shifts are approximate. The aromatic protons are expected to show coupling to each other and to the fluorine atom, resulting in the predicted multiplicities.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, J ≈ 245 Hz) | C-5 |

| ~138 (d, J ≈ 3 Hz) | C-1 |

| ~133 (d, J ≈ 8 Hz) | C-3 |

| ~118 (d, J ≈ 22 Hz) | C-6 |

| ~115 (d, J ≈ 24 Hz) | C-4 |

| ~112 (d, J ≈ 9 Hz) | C-2 |

| ~15 | -SCH₃ |

Note: The chemical shifts are approximate. The carbons in the aromatic ring are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (-SCH₃) |

| ~1580, 1470 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~880, 820 | Strong | C-H Bending (out-of-plane) |

| ~700 | Medium | C-S Stretch |

| ~550 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 220, 222 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 205, 207 | Medium | [M - CH₃]⁺ |

| 142 | Medium | [M - Br]⁺ |

| 127 | Low | [M - Br - CH₃]⁺ |

| 99 | Low | [C₆H₄F]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: As this compound is likely a liquid or low-melting solid, it can be analyzed neat.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the sample directly onto the ATR crystal.

-

Record the sample spectrum.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

Caption: A generalized workflow for acquiring and processing spectroscopic data.

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-bromo-5-fluorothioanisole, a key intermediate in the development of pharmaceuticals and other advanced materials. Due to the limited availability of direct synthesis protocols in publicly accessible literature, this document outlines a robust and well-established multi-step synthetic approach starting from commercially available precursors. The proposed pathway leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry, to introduce the desired methylthio group.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available 2-bromo-5-fluoroaniline. The core of this strategy involves the diazotization of the aniline followed by a subsequent reaction with a methyl sulfide source.

A visual representation of this proposed pathway is provided below:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Detailed methodologies for each key step are outlined below. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Diazotization of 2-Bromo-5-fluoroaniline

This procedure describes the formation of the diazonium salt intermediate from 2-bromo-5-fluoroaniline.

Materials:

-

2-Bromo-5-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-bromo-5-fluoroaniline in a solution of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The temperature must be maintained between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-bromo-5-fluorobenzenediazonium salt. The diazonium salt solution is typically used immediately in the next step without isolation.

Step 2: Synthesis of this compound via Sandmeyer-type Reaction

This step involves the conversion of the diazonium salt to the final product using a sulfur-based nucleophile.

Materials:

-

2-Bromo-5-fluorobenzenediazonium salt solution (from Step 1)

-

Sodium thiomethoxide (CH₃SNa) or Dimethyl disulfide ((CH₃S)₂)

-

Copper(I) catalyst (e.g., CuBr or Cu₂O), optional but recommended for improved yield.

-

Suitable organic solvent (e.g., N,N-Dimethylformamide - DMF)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a separate reaction vessel, prepare a solution or suspension of the sulfur reagent (sodium thiomethoxide or dimethyl disulfide) in an appropriate solvent. If using dimethyl disulfide, a reducing agent may be necessary to generate the active thiolate species. The addition of a catalytic amount of a copper(I) salt is often beneficial.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur reagent mixture. Vigorous nitrogen evolution is typically observed. The reaction temperature should be carefully controlled, often starting at low temperatures and gradually warming to room temperature or slightly above.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen ceases, indicating the completion of the reaction.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by a suitable method, such as vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected yields and purity for the synthesis of this compound based on analogous reactions reported in the literature for similar substrates.

| Step | Reactants | Product | Typical Yield (%) | Typical Purity (%) |

| 1: Diazotization | 2-Bromo-5-fluoroaniline, NaNO₂, HCl | 2-Bromo-5-fluorobenzenediazonium Salt | (Used in situ) | (Used in situ) |

| 2: Thiolation (Sandmeyer-type) | 2-Bromo-5-fluorobenzenediazonium Salt, CH₃SNa or (CH₃S)₂ | This compound | 60-80 | >95 (after purification) |

Experimental Workflow

The logical flow of the experimental process is depicted in the following diagram.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Concluding Remarks

The synthesis pathway detailed in this guide offers a reliable and scalable method for the production of this compound. While this route is based on well-established and predictable organic chemistry principles, researchers are encouraged to perform small-scale optimization experiments to determine the ideal reaction conditions for their specific laboratory setup. The successful synthesis of this versatile intermediate will undoubtedly facilitate further advancements in medicinal chemistry and materials science.

Starting materials for 2-Bromo-5-fluorothioanisole synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2-Bromo-5-fluorothioanisole, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines the common starting materials, detailed experimental methodologies, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Pathways Overview

Two principal synthetic pathways for the preparation of this compound have been identified, starting from either 4-fluoroaniline or 4-fluorothioanisole. The first route involves a multi-step synthesis commencing with the nitration and subsequent Sandmeyer-type reaction of 4-fluoroaniline to introduce the bromo and thio- functionalities. The second, more direct route, explores the regioselective bromination of 4-fluorothioanisole.

Route 1: Multi-step Synthesis from 4-Fluoroaniline

This pathway involves the conversion of 4-fluoroaniline to the key intermediate, 2-Bromo-5-fluoroaniline, which is then transformed into the final product.

Diagram of the Synthetic Pathway from 4-Fluoroaniline

Caption: Synthetic pathway from 4-Fluoroaniline to this compound.

Quantitative Data for Route 1

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | 4-Fluoroaniline | 4-Fluoroacetanilide | Acetic Anhydride | High | High | [1] |

| 2 | 4-Fluoroacetanilide | 2-Nitro-4-fluoroacetanilide | Conc. H2SO4, Fuming HNO3 | High | High | [1] |

| 3 | 2-Nitro-4-fluoroacetanilide | 2-Bromo-5-fluoronitrobenzene | Brominating agent, NaNO2, Acid | High | High | [1] |

| 4 | 2-Bromo-5-fluoronitrobenzene | 2-Bromo-5-fluoroaniline | Fe, Acetic Acid in Ethanol | 98.2 | 99.2 (HPLC) | [2] |

| 5-8 | 2-Bromo-5-fluoroaniline | This compound | See protocol below | Not specified | Not specified |

Experimental Protocols for Route 1

Step 1-3: Synthesis of 2-Bromo-5-fluoronitrobenzene from 4-Fluoroaniline A detailed protocol is described in patent CN112110824A, involving the acylation of 4-fluoroaniline, followed by nitration and a subsequent bromination/denitration step.[1]

Step 4: Synthesis of 2-Bromo-5-fluoroaniline To a solution of 2-bromo-5-fluoronitrobenzene in ethanol, iron powder and acetic acid are added. The mixture is heated at reflux for several hours. After completion of the reaction, the mixture is worked up by filtering the catalyst and partitioning the residue between a basic aqueous solution and an organic solvent. The organic layer is then washed, dried, and concentrated to afford 2-bromo-5-fluoroaniline. A reported yield for this reduction is 98.2% with a purity of 99.2% (HPLC).[2]

Step 5: Diazotization of 2-Bromo-5-fluoroaniline Note: A specific protocol for this substrate was not found in the search results. The following is a general procedure for the diazotization of aromatic amines. 2-Bromo-5-fluoroaniline is dissolved in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C.[3][4] The completion of the diazotization can be tested with starch-iodide paper.

Step 6: Formation of the Xanthate Ester Note: A specific protocol for this reaction with 2-bromo-5-fluorobenzenediazonium salt was not found. The following is a general procedure. The cold diazonium salt solution is added to a solution of potassium ethyl xanthate in water. The reaction mixture is stirred, and the resulting xanthate ester, S-(2-Bromo-5-fluorophenyl) O-ethyl dithiocarbonate, often separates as an oil or solid.

Step 7: Hydrolysis to 2-Bromo-5-fluorobenzenethiol Note: A specific protocol for the hydrolysis of this particular xanthate was not found. The following is a general procedure. The crude xanthate ester is hydrolyzed by heating with a solution of sodium or potassium hydroxide in ethanol. After the reaction is complete, the mixture is acidified to precipitate the thiol.

Step 8: Methylation to this compound Note: A specific protocol for the methylation of 2-bromo-5-fluorobenzenethiol was not found. The following is a general procedure. To a solution of 2-bromo-5-fluorobenzenethiol in a suitable solvent (e.g., ethanol, methanol, or acetone), a base (e.g., sodium hydroxide or potassium carbonate) is added, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate.[5] The reaction mixture is stirred until the starting thiol is consumed. The product is then isolated by extraction and purified by distillation or chromatography.

Route 2: Direct Bromination of 4-Fluorothioanisole

This approach offers a more direct synthesis of the target molecule through the regioselective bromination of commercially available 4-fluorothioanisole.

Diagram of the Synthetic Pathway from 4-Fluorothioanisole

Caption: Direct bromination of 4-Fluorothioanisole.

Quantitative Data for Route 2

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | 4-Fluorothioanisole | This compound | N-Bromosuccinimide (NBS) or Bromine (Br2) | Not specified | Not specified |

Experimental Protocol for Route 2

Note: A specific, detailed experimental protocol for the regioselective bromination of 4-fluorothioanisole to yield the 2-bromo isomer was not found in the search results. The following is a general procedure for the bromination of activated aromatic rings.

To a solution of 4-fluorothioanisole in a suitable solvent (e.g., acetic acid, acetonitrile, or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise or dropwise at a controlled temperature.[6][7] The reaction may be catalyzed by a Lewis acid or a protic acid to enhance the electrophilicity of the bromine.[8] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by distillation or column chromatography. The regioselectivity of the bromination is a critical aspect, as the methylthio group is an ortho-, para-director. Therefore, careful optimization of the reaction conditions (solvent, temperature, and catalyst) is necessary to favor the formation of the desired 2-bromo isomer over other potential isomers.[9][10]

Conclusion

This guide has outlined two primary synthetic routes to this compound. The multi-step synthesis starting from 4-fluoroaniline is well-documented for the initial steps of producing the key intermediate, 2-Bromo-5-fluoroaniline, with high yields and purity. However, specific experimental details for the subsequent conversion to the final product require further development based on general organic chemistry principles. The direct bromination of 4-fluorothioanisole presents a more atom-economical approach, but the critical aspect of regioselectivity needs to be experimentally determined and optimized. Researchers and drug development professionals can use this information as a foundation for the laboratory-scale synthesis of this important chemical intermediate.

References

- 1. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Methyl iodide, a potent inducer of the adaptive response without appreciable mutagenicity in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 8. m.youtube.com [m.youtube.com]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]

- 10. Regioselective one-pot bromination of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of the C-Br Bond in 2-Bromo-5-fluorothioanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the carbon-bromine (C-Br) bond in 2-Bromo-5-fluorothioanisole. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected reactivity based on established principles of organic chemistry and the known behavior of structurally similar aryl bromides. The guide covers key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), nucleophilic aromatic substitution, and metal-halogen exchange reactions. Detailed experimental protocols, based on analogous systems, are provided to serve as a starting point for reaction optimization. Quantitative data from related compounds are summarized in tabular format to offer a comparative perspective on expected yields and conditions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a methylthio group—on the benzene ring offers multiple avenues for synthetic diversification. The C-Br bond, in particular, serves as a versatile handle for the introduction of a wide range of substituents through various modern synthetic methodologies. Understanding the reactivity of this bond is paramount for its effective utilization in the synthesis of complex target molecules. This guide aims to provide a detailed overview of the expected chemical behavior of the C-Br bond in this compound, empowering researchers to design and execute efficient synthetic strategies.

General Reactivity Principles

The reactivity of the C-Br bond in this compound is primarily dictated by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The methylthio group at the ortho position to the bromine is generally considered to be a weak activating group. The interplay of these electronic factors influences the susceptibility of the C-Br bond to undergo oxidative addition in palladium-catalyzed cycles and its reactivity towards nucleophiles and organometallic reagents.

In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is sufficiently reactive to participate in oxidative addition to a Pd(0) complex, which is the key initiation step of the catalytic cycle. The reactivity trend for halogens in such reactions is typically I > Br > Cl, placing the C-Br bond in a favorable position for a wide range of coupling partners.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.

Expected Reaction:

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |

| 3 | 2-Bromothiophene | 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 8 | 88 |

Experimental Protocol (General):

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).

-

Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.

Expected Reaction:

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 16 | 98 |

| 2 | 1-Bromo-4-chlorobenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |

| 3 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 80 | 12 | 90 |

Experimental Protocol (General):

-

In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the required duration.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

The Synthetic Versatility of 2-Bromo-5-fluorothioanisole: A Technical Guide for Advanced Research

Introduction: 2-Bromo-5-fluorothioanisole is a trifunctionalized aromatic compound poised to serve as a versatile building block in modern chemical research, particularly in the fields of drug discovery and materials science. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a methylthio (thioanisole) group, offers a palette of reactive sites for orthogonal chemical modifications. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr), and the thioether moiety can be oxidized to sulfoxides and sulfones, allowing for fine-tuning of steric and electronic properties. This guide provides an in-depth overview of the potential applications of this compound, complete with detailed experimental protocols and data to empower researchers in their synthetic endeavors.

Synthetic Utility and Core Reactions

The strategic placement of the bromo, fluoro, and methylthio groups on the benzene ring allows for a range of selective chemical transformations. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, enabling the formation of carbon-carbon bonds.[1] These reactions are foundational in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of intricate molecular frameworks from simple precursors.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction can be employed to introduce a wide range of aryl or heteroaryl substituents at the 2-position, yielding complex biaryl thioethers. These structures are prevalent in medicinal chemistry and materials science.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add a 4:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl thioether.

-

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals, natural products, and organic materials.[5][6]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Tetrahydrofuran (THF, solvent)

-

-

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, dissolve this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in degassed THF.

-

Add triethylamine and phenylacetylene to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography on silica gel.

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom on the aromatic ring, further activated by the bromine and methylthio groups, makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of functionalized thioanisoles.

Experimental Protocol: SNAr Reaction of this compound with Morpholine

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (2.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

Dimethyl sulfoxide (DMSO, solvent)

-

-

Procedure:

-

To a round-bottom flask, add this compound, potassium carbonate, and DMSO.

-

Add morpholine to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash chromatography.

-

Quantitative Data Summary

The following tables provide representative quantitative data for the types of reactions discussed, based on literature precedents for structurally similar compounds.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O | 100 | 18 | 93 | [7][8] |

| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/DAPPS, Na₂CO₃ | MeCN/H₂O | RT | 12 | 97 | [9] |

| Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄/CuI, Et₃N | THF/DMA | 75 | 72 | ~60 | [10] |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI, Et₃N | THF | RT | 2 | 90 | [11] |

| SNAr | 1-Fluoro-2,4-dinitrobenzene | Morpholine | K₂CO₃ | DMSO | 100 | 4 | 95 | (General) |

| SNAr | Hexafluorobenzene | Methylthiol | TBD (organocatalyst) | THF | RT | <1 | >99 | [12][13] |

| Note: This data is representative and actual results with this compound may vary. |

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Aryl thioethers are a prominent structural motif in a variety of biologically active molecules, including kinase inhibitors.[14] The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation, often through mutations in BRAF, is a hallmark of many cancers, including melanoma.[15][16][17] Small molecule inhibitors targeting kinases in this pathway, such as BRAF and MEK, have shown significant therapeutic success.[18][19]

Derivatives of this compound are promising scaffolds for the development of novel kinase inhibitors. The thioether linkage can form important interactions within the ATP-binding pocket of kinases, and the bromo and fluoro substituents provide vectors for exploring structure-activity relationships (SAR) to optimize potency and selectivity.

| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |

| Sorafenib analogue (thioether) | B-Raf | 21 | - | [14] |

| Sorafenib analogue (thioether) | B-RafV600E | 29 | - | [14] |

| Sorafenib analogue (thioether) | VEGFR-2 | 84 | - | [14] |

| Thiazole derivative | - | 2,570 | MCF-7 | [20] |

| Thiobenzanilide derivative | - | 11,800 | A375 | [21] |

| Note: Data represents the activity of compounds with related structural motifs. |

Visualizing Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the synthetic utility of this compound as a central hub for generating diverse molecular architectures through various chemical transformations.

Caption: Synthetic utility of this compound.

BRAF/MEK/ERK Signaling Pathway

This diagram illustrates a simplified representation of the BRAF/MEK/ERK signaling pathway, a key target in cancer therapy. Small molecule inhibitors, potentially derived from this compound, can be designed to target kinases like BRAF and MEK.

Caption: Inhibition of the BRAF/MEK/ERK signaling cascade.

Conclusion

This compound represents a highly valuable and versatile scaffold for synthetic and medicinal chemistry research. Its three distinct functional groups offer multiple avenues for the construction of complex and novel molecular entities. The ability to readily engage in robust carbon-carbon bond-forming reactions, coupled with the potential for nucleophilic substitution, makes it an ideal starting material for generating libraries of compounds for drug discovery and materials science applications. In particular, its potential as a core structure for the development of kinase inhibitors targeting aberrant signaling pathways in cancer warrants significant further investigation. This guide serves as a foundational resource to stimulate and facilitate such research endeavors.

References

- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]

- 2. Investigation of Marine-Derived Natural Products as Raf Kinase Inhibitory Protein (RKIP)-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Raf kinases in human cancer: the Raf dimer dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEK inhibitors: a therapeutic approach to targeting the Ras-MAP kinase pathway in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. rsc.org [rsc.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Organocatalyzed synthesis of fluorinated poly(aryl thioethers) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organocatalyzed synthesis of fluorinated poly(aryl thioethers) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and discovery of thioether and nicotinamide containing sorafenib analogues as multikinase inhibitors targeting B-Raf, B-RafV600E and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Bromo-5-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). While compiled with diligence, the information herein is largely based on data from structurally similar compounds due to the limited availability of a specific SDS for 2-Bromo-5-fluorothioanisole. Always consult the official SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No. 147460-43-3) is a halogenated aromatic compound with applications in pharmaceutical and chemical synthesis.[1][2] Its structure, featuring a bromine atom, a fluorine atom, and a methylthio group on a benzene ring, makes it a versatile intermediate. However, these functional groups also necessitate careful handling and storage to mitigate potential hazards. This guide provides a detailed overview of the safety, handling, and storage considerations for this compound, drawing upon available data for the compound and its structural analogs.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its close structural analog, 2-Bromo-5-fluoroanisole, is presented in Table 1. The thioanisole is expected to be a liquid at room temperature, similar to its anisole counterpart.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Bromo-5-fluoroanisole (Structural Analog) |

| CAS Number | 147460-43-3[1][2] | 450-88-4[3][4] |

| Molecular Formula | C₇H₆BrFS[1] | C₇H₆BrFO[3][4] |

| Molecular Weight | 221.09 g/mol [1] | 205.02 g/mol [3] |

| Appearance | Not specified; likely a colorless to light yellow liquid | Colorless to light yellow clear liquid[4][5] |

| Boiling Point | Not specified | 143-145 °C at 760 mmHg[3] or 208 °C[4] |

| Density | Not specified | 1.5983 g/mL at 25 °C[3] or 1.61 g/mL[4] |

| Flash Point | Not specified | 90 °C (194 °F)[3] |

| Refractive Index | Not specified | n20/D 1.542[3] or n20/D 1.55[4] |

Hazard Identification and Classification

Table 2: GHS Hazard Information for Structural Analogs

| Hazard Statement | Compound |

| H302: Harmful if swallowed | 2-Bromo-5-fluoroanisole[3] |

| H315: Causes skin irritation | 2-Bromo-5-fluoroaniline[7], 3-Bromo-5-fluoroanisole[8] |

| H319: Causes serious eye irritation | 2-Bromo-5-fluoroanisole[3], 2-Bromo-5-fluoroaniline[7], 3-Bromo-5-fluoroanisole[8] |

| H335: May cause respiratory irritation | 2-Bromo-5-fluoroaniline[7], 3-Bromo-5-fluoroanisole[8] |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.[8]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[9]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

References

- 1. 147460-43-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. usbio.net [usbio.net]

- 3. 2-ブロモ-5-フルオロアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-5-fluoroanisole, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 2-ブロモ-5-フルオロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. bio-fount.com [bio-fount.com]

Commercial Suppliers and Technical Guide for 2-Bromo-5-fluorothioanisole

For researchers, scientists, and drug development professionals, 2-Bromo-5-fluorothioanisole (CAS No. 147460-43-3) is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the presence of a bromine atom, which is amenable to various cross-coupling reactions, and a fluorine substituent, which can impart desirable pharmacokinetic properties in drug candidates. This guide provides an overview of commercial suppliers and a representative experimental protocol for the application of this reagent.

Commercial Availability

A number of chemical suppliers offer this compound, typically with purities of 98% or higher. The compound is available in research-scale quantities, from milligrams to several grams. Pricing is generally available upon request from the suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| United States Biological | 147460-43-3 | C₇H₆BrFS | 221.09 | Highly Purified | 100mg, 250mg[1] |

| Santa Cruz Biotechnology | 147460-43-3 | C₇H₆BrFS | 221.1 | - | Inquire |

| BLD Pharm | 147460-43-3 | C₇H₆BrFS | 221.09 | 98% | Inquire |

| Angene | 147460-43-3 | C₇H₆BrFS | 221.09 | 98% | 1g, 5g, Inquire |

| Boroncore | 147460-43-3 | C₇H₆BrFS | 221.09 | >98% | Inquire |

| BIOFOUNT | 147460-43-3 | C₇H₆BrFS | 221.09 | - | Inquire[2] |

Application in Organic Synthesis: A Representative Protocol

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the coupling of this compound with a generic arylboronic acid to form the corresponding biaryl product.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas (for inert atmosphere)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Brine solution

Experimental Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen arylboronic acid (1.1 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture should be stirred to ensure homogeneity.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[3]

-

Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting materials.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the representative Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram

While this compound is a synthetic building block and not directly involved in biological signaling pathways, it is a precursor for molecules that may interact with such pathways. For instance, many kinase inhibitors developed in cancer research are biaryl compounds synthesized via Suzuki coupling. The diagram below illustrates a simplified, generic kinase signaling pathway that such a synthesized inhibitor might target.

Caption: Generic kinase signaling pathway and a potential point of inhibition.

References

- 1. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 2. bio-fount.com [bio-fount.com]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Bromo-5-fluorothioanisole and Its Analogs for Drug Discovery and Development

An in-depth guide for researchers, scientists, and drug development professionals exploring the synthesis, properties, and potential applications of 2-Bromo-5-fluorothioanisole and its key analogs. This document provides a structured overview of available data, detailed experimental protocols, and visual representations of synthetic pathways.

Introduction

This compound and its analogs are halogenated aromatic compounds that serve as versatile building blocks in organic synthesis. The presence of bromine, fluorine, and a methylthio or other functional group on the benzene ring imparts unique reactivity and physicochemical properties to these molecules. These characteristics make them valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive review of the available literature on this compound and its prominent analogs, focusing on their synthesis, chemical properties, and potential applications in drug discovery.

Physicochemical Properties of this compound and Its Analogs

A summary of the key physicochemical properties of this compound and its common analogs is presented in Table 1. This data is essential for understanding the behavior of these compounds in chemical reactions and biological systems.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | 147460-43-3 | C₇H₆BrFS | 221.09 | - | - | - | - | - |

| 2-Bromo-5-fluoroanisole | 450-88-4 | C₇H₆BrFO | 205.02 | Colorless to light yellow liquid | - | 143-145 (760 mmHg) | 1.5983 (25 °C) | 1.542 |

| 2-Bromo-5-fluoroaniline | 1003-99-2 | C₆H₅BrFN | 190.01 | Off-white to brownish-yellow solid | 43-47 | - | - | - |

| 2-Bromo-5-fluorotoluene | 452-63-1 | C₇H₆BrF | 189.02 | Liquid | - | 177 (756 mmHg) | 1.495 (25 °C) | 1.526 |

| 4-Bromo-2-fluoroaniline | 367-24-8 | C₆H₅BrFN | 190.013 | - | - | - | - | - |

Synthesis of this compound and Its Analogs

The synthesis of these compounds typically involves multi-step procedures starting from commercially available precursors. Below are detailed experimental protocols for the synthesis of key analogs.

Synthesis of 2-Bromo-5-fluoroaniline

A common route to 2-Bromo-5-fluoroaniline involves the reduction of 2-bromo-5-fluoronitrobenzene.

Method 1: Reduction with Iron in Acetic Acid/Ethanol [1]

-

Materials: 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol), iron powder, acetic acid (20 mL), ethanol (20 mL), 10N aqueous sodium hydroxide, diethyl ether, magnesium sulfate, water, brine.

-

Procedure:

-

To a solution of 1-bromo-4-fluoro-2-nitrobenzene in a mixture of acetic acid and ethanol, add iron powder in one portion at room temperature.

-

Bubble the mixture with nitrogen for 5 minutes and then reflux for 2 hours.

-

Partially remove the solvents under reduced pressure.

-

Partition the residue between 10N aqueous sodium hydroxide (200 mL) and diethyl ether (200 mL).

-

Separate the organic phase and wash it with water (50 mL) and brine (50 mL).

-

Dry the organic phase over magnesium sulfate and concentrate under reduced pressure to obtain 2-bromo-5-fluoroaniline as a light tan oil in quantitative yield.

-

Method 2: Catalytic Hydrogenation [1]

-

Materials: 2-bromo-5-fluoronitrobenzene, methanol, W-4 type Raney nickel, bromine inhibitor, n-hexane, nitrogen gas.

-

Procedure:

-

In a hydrogenation kettle, combine methanol, 2-bromo-5-fluoronitrobenzene, W-4 type Raney nickel, and a bromine inhibitor.

-

Carry out the hydrogenation reaction under a nitrogen atmosphere.

-

After the reaction is complete, filter the reaction solution under nitrogen protection.

-

Distill the filtrate under reduced pressure to remove methanol.

-

Add n-hexane to the residue and wash with process water.

-

Allow the mixture to stand and separate the layers. The product is obtained from the organic phase.

-

The following diagram illustrates a general synthetic pathway for 2-Bromo-5-fluoroaniline.

Caption: Synthetic pathway to 2-Bromo-5-fluoroaniline.

Synthesis of 2-Bromo-5-fluoroanisole

The synthesis of 2-bromo-5-fluoroanisole can be achieved through the bromination of 3-fluoroanisole.

Experimental Protocol: A detailed experimental protocol for the direct synthesis of 2-bromo-5-fluoroanisole from 3-fluoroanisole was not found in the provided search results. However, a related synthesis of 2-fluoro-4-bromoanisole from 2-fluoroanisole is described, which involves direct bromination. A similar approach could likely be adapted.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and identification of these compounds. Below is a summary of the available spectroscopic data for the analogs of this compound.

Table 2: Spectroscopic Data of 2-Bromo-5-fluoroaniline and its Analogs

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| 2-Bromo-5-fluoroaniline | 4.15 (s, 2H, NH₂), 6.34 (td, J=8.44, 2.77 Hz, 1H), 6.46 (dd, J=10.20, 2.90 Hz, 1H), 7.31 (dd, J=8.81, 5.79 Hz, 1H)[1] | 189.94 (MH⁺)[1] |

| 2-Bromothioanisole | A: 7.476, B: 7.24, C: 7.08, D: 6.97, E: 2.419 | Molecular Ion: 202 |

| 2-Bromo-5-fluorotoluene | - | A mass spectrum is available in the NIST WebBook.[2] |

| 3-Bromo-5-fluoroanisole | ¹H NMR spectrum available. | - |

Biological Activity

The general workflow for evaluating the biological activity of such compounds is depicted below.

Caption: General workflow for biological activity screening.

Conclusion

This compound and its analogs represent a class of compounds with significant potential in synthetic and medicinal chemistry. While detailed information on the core compound is still emerging, the available data on its analogs demonstrate their utility as versatile intermediates. The synthetic routes are generally well-established, and the physicochemical properties are being characterized. Further research into the synthesis, spectroscopic properties, and biological activities of this compound itself is warranted to fully explore its potential in drug discovery and other applications. This guide serves as a foundational resource for researchers embarking on studies involving this promising class of molecules.

References

- 1. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-5-fluorotoluene [webbook.nist.gov]

- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]